molecular formula C12H11N3O4 B2415214 1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid CAS No. 866844-60-2

1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid

Cat. No.: B2415214
CAS No.: 866844-60-2
M. Wt: 261.237
InChI Key: NUESFHWFGNNEHG-UHFFFAOYSA-N
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Description

1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid is a heterocyclic compound that features a triazole ring substituted with a 2-methylphenylmethyl group and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzyl bromide with sodium azide to form the corresponding azide, which then undergoes cyclization with diethyl acetylenedicarboxylate in the presence of a copper catalyst to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid is unique due to the presence of the 2-methylphenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-7-4-2-3-5-8(7)6-15-10(12(18)19)9(11(16)17)13-14-15/h2-5H,6H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUESFHWFGNNEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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